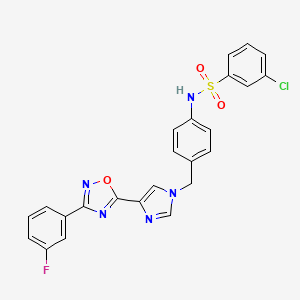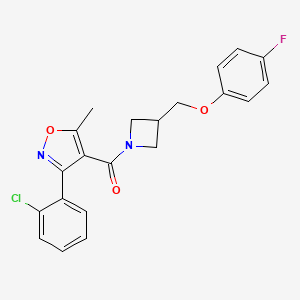
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H18ClFN2O3 and its molecular weight is 400.83. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Development of Formulations for Poorly Water-Soluble Compounds
Poorly water-soluble compounds often present challenges in drug development due to their low bioavailability. Research by Burton et al. (2012) focused on developing a precipitation-resistant solution formulation to increase the in vivo exposure of such compounds. This study is relevant for understanding the techniques used to improve the solubility and bioavailability of compounds, which may apply to the compound (Burton et al., 2012).
Antimicrobial and Anticancer Agents
Novel chemical compounds, including pyrazole derivatives, have been evaluated for their antimicrobial and anticancer activities. For instance, Hafez et al. (2016) synthesized novel pyrazole derivatives showing significant activity against various microbial strains and cancer cell lines. Such research outlines the process of designing and testing new compounds for therapeutic uses, highlighting the potential pharmaceutical applications of novel chemical entities (Hafez et al., 2016).
Acetylcholinesterase Inhibitors
A study by Saeedi et al. (2019) on arylisoxazole-phenylpiperazine derivatives discovered potent inhibitors of acetylcholinesterase, a target for Alzheimer's disease treatment. This research demonstrates the continuous search for new chemical entities that can modulate biological targets of clinical interest (Saeedi et al., 2019).
Antifungal Activity
Lv et al. (2013) synthesized novel pyrazolyl and piperazinyl methanone derivatives with promising antifungal activities. This study indicates the potential of certain chemical frameworks in developing new antifungal agents, which could be relevant for the compound (Lv et al., 2013).
Luminescence in Organic Molecules
Research on organic molecules with donor-acceptor structures has shown interesting luminescence properties, such as delayed fluorescence and room-temperature phosphorescence. Wen et al. (2021) designed a molecule demonstrating these properties, illustrating the potential applications of similar compounds in organic electronics and photonics (Wen et al., 2021).
properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O3/c1-13-19(20(24-28-13)17-4-2-3-5-18(17)22)21(26)25-10-14(11-25)12-27-16-8-6-15(23)7-9-16/h2-9,14H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKULYWYCFNOMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2782319.png)
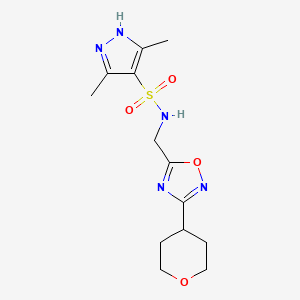
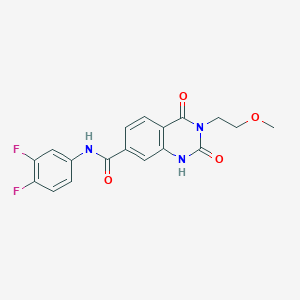
![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid](/img/structure/B2782323.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2782326.png)
![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2782327.png)
![5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2782329.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2782330.png)
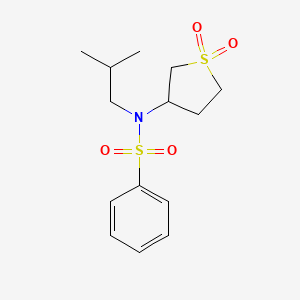
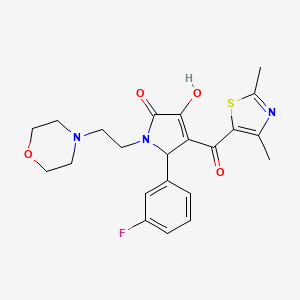
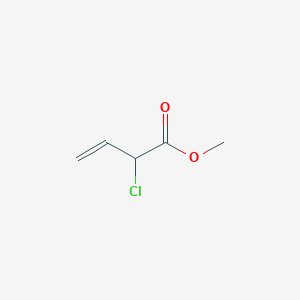
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2782337.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2782339.png)
